molecular formula C17H25IN2O3 B13498734 ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13498734
M. Wt: 432.3 g/mol
InChI Key: GSWAQZJXBBTZGD-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

    Introduction of the pyrazole ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using iodine and a suitable methylating agent.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group, using reagents such as lithium aluminum hydride.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Iodocarboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic or pyrazole-containing structures.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group and the pyrazole ring, which are not commonly found together in similar compounds. This combination provides unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C17H25IN2O3

Molecular Weight

432.3 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C17H25IN2O3/c1-4-22-15(21)17-7-5-16(11-18,6-8-17)23-14(17)13-9-19-20(10-13)12(2)3/h9-10,12,14H,4-8,11H2,1-3H3

InChI Key

GSWAQZJXBBTZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CN(N=C3)C(C)C)CI

Origin of Product

United States

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